molecular formula C8H13BrClN3 B6276991 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride CAS No. 2763759-91-5

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No.: B6276991
CAS No.: 2763759-91-5
M. Wt: 266.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrazole ring with pyrrolidine.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.

    Substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while substitution of the bromine atom could yield a variety of functionalized pyrazoles.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly as a modulator of biological targets such as enzymes or receptors.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It may serve as a tool compound for studying biological processes or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-bromo-5-(pyrrolidin-2-yl)-1H-pyrazole: Similar structure but without the hydrochloride salt.

    3-bromo-1-methyl-5-(piperidin-2-yl)-1H-pyrazole: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    3-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to the presence of the bromine atom and the pyrrolidine ring, which may confer specific chemical and biological properties. The hydrochloride salt form may also enhance its solubility and stability.

Properties

CAS No.

2763759-91-5

Molecular Formula

C8H13BrClN3

Molecular Weight

266.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.